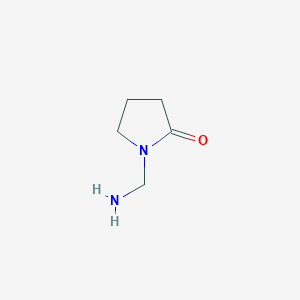

1-Aminomethyl-2-pyrrolidinone

Description

Structural Context and Significance of the Pyrrolidinone Moiety in Heterocyclic Chemistry

The pyrrolidinone ring is a foundational structure in heterocyclic chemistry and is recognized as a "privileged scaffold" in medicinal chemistry. chemscene.comsigmaaldrich.com This designation is due to its frequent appearance in a wide array of biologically active compounds. mdpi.com The pyrrolidinone structure is essentially a five-membered lactam, a derivative of pyrrolidine (B122466). ontosight.ai

Key structural features that contribute to its significance include:

Three-Dimensionality: Unlike flat aromatic rings, the saturated sp³-hybridized carbon atoms in the pyrrolidinone ring give it a non-planar, puckered conformation. This phenomenon, known as "pseudorotation," allows for a greater exploration of three-dimensional space, which is crucial for precise interactions with biological targets like proteins and enzymes. mdpi.com

Chemical Versatility: The pyrrolidinone ring contains multiple sites for chemical modification. The hydrogen on the nitrogen atom can be substituted, the carbonyl group can undergo various reactions, and the carbon atoms of the ring can be functionalized. mdpi.com This allows for the creation of diverse libraries of compounds for screening and development.

Pharmacological Relevance: The pyrrolidinone nucleus is a core component of many compounds with demonstrated pharmaceutical effects. chemscene.comsigmaaldrich.com Its ability to act as a versatile lead compound makes it a target for the design of novel bioactive agents. chemscene.comsigmaaldrich.com

Overview of Research Domains Pertaining to 1-Aminomethyl-2-pyrrolidinone and Related Analogues

The unique structural characteristics of the aminomethyl-pyrrolidinone framework make it and its related analogues subjects of investigation across several research domains. The primary areas of focus are in synthetic and medicinal chemistry.

Synthetic Chemistry and Organocatalysis: Chiral pyrrolidine derivatives are crucial building blocks in organic synthesis. mdpi.com They are widely used as organocatalysts to promote chemical transformations in an enantioselective manner, which is vital for producing specific stereoisomers of a target molecule. mdpi.com Analogues such as (S)-(+)-2-(aminomethyl)pyrrolidine are employed in asymmetric synthesis to create enantiomerically pure pharmaceuticals and fine chemicals. sigmaaldrich.com

Medicinal Chemistry: The pyrrolidinone scaffold is integral to the development of new therapeutic agents. Research on analogues of this compound has explored a range of potential applications:

Central Nervous System (CNS) Agents: Derivatives have been investigated for their potential to treat neurological and psychiatric disorders. For instance, the analogue Nebracetam, or 4-(aminomethyl)-1-benzylpyrrolidin-2-one, has been studied for its nootropic (cognitive-enhancing) properties. cas.org Other related structures have been explored as potential dopamine (B1211576) receptor antagonists.

Anticancer Agents: A notable area of research involves incorporating the aminomethyl-pyrrolidine ligand into platinum-based complexes. The analogue 2-aminomethyl-pyrrolidine (1, 1-cyclobutanedicarboxylato) platinum (II), known as DWA 2114, demonstrated significant antitumor activity in preclinical studies on various tumor models, including colon carcinoma and leukemia.

Pharmaceutical Intermediates: Various aminomethyl-pyrrolidinone derivatives serve as key intermediates in the synthesis of complex pharmaceuticals. google.com For example, 2-(Aminomethyl)-1-ethylpyrrolidine (B195583) is a known impurity and synthetic intermediate for the atypical antipsychotic drug Amisulpride. nih.gov

The research into these compounds is primarily focused on discovering new synthetic routes, understanding structure-activity relationships, and identifying novel applications in medicine and materials.

Physicochemical Data for Aminomethyl-Pyrrolidinone Isomers and Analogues

| Property | 5-(Aminomethyl)pyrrolidin-2-one hydrochloride chemscene.com | 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride nih.gov | (S)-(+)-2-(Aminomethyl)pyrrolidine sigmaaldrich.com | 4-(Aminomethyl)-1-phenyl-2-pyrrolidinone kingdraw.com |

| Molecular Formula | C₅H₁₁ClN₂O | C₆H₁₃ClN₂O | C₅H₁₂N₂ | C₁₁H₁₄N₂O |

| Molecular Weight | 150.61 g/mol | 164.63 g/mol | 100.16 g/mol | 190.24 g/mol |

| CAS Number | 115307-13-6 | 92885-03-5 | 69500-64-7 | 148436-12-8 |

| Physical Form | Not Specified | Not Specified | Liquid | Not Specified |

| Boiling Point | Not Specified | Not Specified | 65 °C / 11 mmHg | Not Specified |

| Density | Not Specified | Not Specified | 0.884 g/mL at 25 °C | Not Specified |

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O |

|---|---|

Molecular Weight |

114.15 g/mol |

IUPAC Name |

1-(aminomethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C5H10N2O/c6-4-7-3-1-2-5(7)8/h1-4,6H2 |

InChI Key |

WQKVZVGKZZWLPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CN |

Origin of Product |

United States |

Synthetic Methodologies for 1 Aminomethyl 2 Pyrrolidinone and Analogues

Direct Synthesis Strategies

Direct synthesis strategies offer an efficient route to 1-aminomethyl-2-pyrrolidinone derivatives by introducing the aminomethyl group onto a pre-existing pyrrolidin-2-one ring in a single key step. A notable method involves a variation of the Mannich reaction. In this approach, pyrrolidin-2-one is treated with formaldehyde (B43269) and a primary or secondary amine.

A specific and effective variant of this strategy involves the in-situ generation of a more reactive electrophile. Pyrrolidin-2-ones react with formaldehyde and chlorotrimethylsilane (B32843) to produce 1-chloromethylpyrrolidin-2-ones. These intermediates are then subjected to nucleophilic substitution with a variety of primary and secondary amines, yielding the desired 1-aminomethylpyrrolidin-2-ones in good yields. rsc.org This two-step, one-pot procedure is advantageous as it avoids the isolation of the potentially unstable chloromethyl intermediate.

| Reactant 1 | Reactant 2 | Intermediate | Nucleophile (Amine) | Product | Yield |

| Pyrrolidin-2-one | Formaldehyde, Chlorotrimethylsilane | 1-Chloromethylpyrrolidin-2-one | Primary/Secondary Amines | 1-Aminomethylpyrrolidin-2-one | Good |

Precursor-Based Synthetic Routes for Pyrrolidinone Ring Formation

These routes involve the construction of the pyrrolidinone ring itself from acyclic or different cyclic precursors, with the aminomethyl moiety being incorporated either before, during, or after cyclization.

The formation of the γ-lactam ring is a cornerstone of pyrrolidinone synthesis. Various cyclization strategies have been developed using acyclic starting materials.

Intramolecular Amination: A common strategy involves the intramolecular cyclization of γ-amino acids or their derivatives. For instance, γ-aminobutyric acid (GABA) can be cyclized to form 2-pyrrolidone, which can then be functionalized. researchgate.net More advanced methods include the intramolecular amination of organoboronates, which can produce pyrrolidines that are subsequently oxidized to pyrrolidinones. organic-chemistry.org

Reductive Amination/Cyclization: The reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of sodium borohydride (B1222165) offers a direct route to N-aryl pyrrolidines. organic-chemistry.org Similarly, monotrifluoroacetoxyborane-amines can facilitate a one-pot tandem reductive amination and cycloamidation of keto acids to yield 5-aryl pyrrolidin-2-ones. organic-chemistry.org

Copper-Catalyzed Aminooxygenation: 4-Pentenylsulfonamides can be directly converted to 2-formylpyrrolidines via an aerobic copper-catalyzed aminooxygenation, where molecular oxygen acts as both the oxidant and the source of the oxygen atom. nih.gov These 2-formylpyrrolidines can then be further transformed into this compound analogues.

[3+2] Annulation Reactions: A photoinitiated deaminative [3+2] annulation between N-aminopyridinium salts and alkenes provides a pathway to functionalized γ-lactams with high diastereoselectivity. organic-chemistry.org Another approach utilizes N-heterocyclic carbene catalysis for the formal [3+2] annulation of enals with 2-aminoacrylates, yielding γ-lactam derivatives. organic-chemistry.org

From Donor-Acceptor Cyclopropanes: A versatile route involves the Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines like anilines or benzylamines. This process initiates a ring-opening to form a γ-amino ester, which then undergoes in-situ lactamization and dealkoxycarbonylation to afford 1,5-substituted pyrrolidin-2-ones. mdpi.com

The pyrrolidinone ring can be synthesized by modifying other γ-lactam structures or related heterocycles. This often involves ring expansion, contraction, or rearrangement reactions. For example, the dearomatization of pyrrole (B145914) scaffolds through oxidation provides access to precursors that can be converted into γ-lactam-containing natural products. researchgate.net Additionally, the reactivity of 3-amino-α,β-unsaturated γ-lactam derivatives, which can be obtained from multicomponent reactions, allows for functionalization at various positions of the lactam core to create diverse pyrrolidinone structures. nih.gov

This approach is one of the most common, utilizing readily available chiral or achiral pyrrolidinone-containing molecules, such as proline, 4-hydroxyproline, or pyroglutamic acid, as starting materials. mdpi.commdpi.com These scaffolds are then chemically modified to introduce the aminomethyl group and other desired functionalities.

From Proline and its Derivatives: (S)-proline is a frequent starting material. It can be reduced using reagents like LiAlH₄ to form (S)-prolinol, which serves as a precursor for numerous drugs. mdpi.com The hydroxyl group of prolinol can be converted to a leaving group and substituted with an amine, or the carboxylate of a protected proline can be amidated and then reduced to install the aminomethyl side chain.

Smiles-Truce Cascade: A novel method for functionalizing pyrrolidinone scaffolds involves a one-pot reaction between arylsulfonamides and cyclopropane (B1198618) diesters under basic conditions. nih.govnih.gov This process proceeds through a cascade of three reactions: nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and subsequent lactam formation to produce α-arylated pyrrolidinones. nih.govnih.gov This method expands the toolbox for creating complex pyrrolidinone derivatives from simple precursors. nih.gov

Stereoselective and Asymmetric Synthesis Approaches

Given the importance of chirality in biological activity, significant effort has been dedicated to the stereoselective synthesis of pyrrolidinone derivatives. These methods aim to control the stereochemistry at one or more chiral centers within the molecule. Strategies include diastereoselective cyclizations and the use of chiral auxiliaries or catalysts. For example, copper(II)-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides leads to the formation of 2,5-cis-pyrrolidines with high diastereomeric ratios (>20:1). nih.gov

Asymmetric synthesis is crucial for accessing single enantiomers of chiral drugs. Various catalytic asymmetric methods have been developed for the synthesis of chiral pyrrolidines and their derivatives, which are direct precursors to compounds like this compound.

Organocatalysis: Chiral amines, particularly those derived from proline, are powerful organocatalysts for constructing chiral pyrrolidine (B122466) rings. unibo.itrsc.org For instance, the reaction of α-aminomethyl alkyl ketones with α,β-unsaturated aldehydes, catalyzed by a diphenylprolinol silyl (B83357) ether, yields highly functionalized chiral pyrrolidines with excellent enantioselectivities (>99% ee). rsc.orgresearchgate.net Another method involves the proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination, to synthesize 2-aminomethyl pyrrolidines with good enantioselectivity. researchgate.net

Metal-Catalyzed Asymmetric Reactions: Chiral metal complexes are widely used to catalyze enantioselective reactions. A copper-catalyzed intra-/intermolecular alkene diamination has been developed to produce chiral 2-aminomethyl indolines and pyrrolidines with high enantioselectivity. nih.gov This reaction involves the cyclization of a γ-alkenyl sulfonamide onto the alkene, followed by the interception of the resulting radical intermediate with an external amine nucleophile. nih.gov Another approach is the asymmetric Cu-catalyzed cyclizative aminoboration, which can form chiral piperidines and could be adapted for pyrrolidine synthesis. nih.gov

Chiral Precursor Strategy: The use of chiral starting materials from the "chiral pool" is a robust strategy. Carbohydrate-derived nitrones, for example, can be used as precursors for the synthesis of various stereoisomeric aminomethyl-substituted pyrrolidines. nih.gov Nucleophilic addition of cyanide to these nitrones, followed by reduction, introduces the aminomethyl group with stereocontrol dictated by the chiral carbohydrate backbone. nih.gov

The table below summarizes key findings in the enantioselective synthesis of 2-aminomethyl pyrrolidine analogues.

| Method | Catalyst/Auxiliary | Substrates | Product Type | Yield | Enantiomeric Excess (ee) |

| Organocatalytic Tandem Reaction rsc.org | Diphenylprolinol silyl ether | α-Aminomethyl alkyl ketones, α,β-Unsaturated aldehydes | 2-Alkanoyl-3-aryl-5-hydroxy pyrrolidines | Up to 99% | >99% |

| Organocatalytic α-Amination/Reductive Amination researchgate.net | Proline | Aldehydes, Dibenzyl azodicarboxylate, Amines | 2-Aminomethyl pyrrolidines | Good | Good |

| Copper-Catalyzed Alkene Diamination nih.gov | Cu(OTf)₂, (R,R)-Ph-box | γ-Alkenyl sulfonamides, Amine nucleophiles | Chiral 2-Aminomethyl pyrrolidines | Up to 76% | Up to 92% |

| Chiral Precursor from Carbohydrates nih.gov | D-xylose-derived nitrone | Nitrone, Trimethylsilyl cyanide | 1-Amino-2,5-imino-1,2,5-trideoxy-l-mannitol | High | Diastereoselective |

| Asymmetric Imine Umpolung nih.gov | Chiral phase-transfer catalyst | Imines, Enones | cis-2-Aryl-5-alkyl-pyrrolidine | ~47% (3 steps) | 82% |

Chiral Auxiliary and Catalyst-Controlled Syntheses

The synthesis of enantiomerically pure this compound and its analogues is of significant interest due to the prevalence of chiral pyrrolidine scaffolds in pharmaceuticals and as organocatalysts. nih.gov Methodologies to control stereochemistry often rely on the use of chiral auxiliaries or stereoselective catalysts.

Chiral Auxiliary-Mediated Syntheses: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. ehu.es After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. scranton.edu Evans' oxazolidinones are a prominent class of chiral auxiliaries widely employed in asymmetric alkylation reactions, which can be a key step in the synthesis of substituted pyrrolidinones. rsc.orgresearchgate.net

In a potential application to synthesize chiral this compound precursors, an N-acyl oxazolidinone auxiliary attached to a suitable substrate could be used to direct the stereoselective alkylation or addition reaction that establishes the stereocenter at the C5 position of the pyrrolidinone ring. rsc.orgsigmaaldrich.com For example, an enolate derived from an N-acyl oxazolidinone could undergo a diastereoselective reaction, and subsequent manipulation of the functional groups and cyclization would yield the chiral pyrrolidinone core.

Another important class of chiral auxiliaries includes (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), which are derived from (S)-proline and (R)-glutamic acid, respectively. These are particularly effective in controlling the stereochemistry of α-alkylation of ketones and aldehydes, which could serve as precursors to the pyrrolidinone ring.

| Strategy | Controlling Agent | General Application | Potential for this compound Synthesis |

|---|---|---|---|

| Chiral Auxiliary | Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions, and conjugate additions. rsc.orgnih.gov | Diastereoselective introduction of a substituent at the C5 position of a pyrrolidinone precursor. |

| Chiral Auxiliary | SAMP/RAMP Hydrazones | Asymmetric α-alkylation of carbonyl compounds. | Formation of a chiral acyclic precursor that can be cyclized to form the pyrrolidinone ring. |

| Organocatalysis | Proline and its Derivatives | Asymmetric aldol, Mannich, and Michael reactions. nih.govresearchgate.net | Catalyzing the enantioselective formation of the pyrrolidinone ring from acyclic precursors. nih.gov |

| Metal Catalysis | Chiral Rhodium or Iridium Complexes | Asymmetric hydrogenation and C-H insertion reactions. acs.org | Enantioselective reduction of a double bond or functionalization of a C-H bond in a pyrrolidinone precursor. |

Catalyst-Controlled Syntheses: Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as it avoids the need for stoichiometric amounts of a chiral auxiliary. Organocatalysis, particularly using proline and its derivatives, has emerged as a powerful tool for constructing chiral pyrrolidine rings. nih.govnih.gov These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, facilitating highly enantioselective cycloadditions, Michael additions, or Mannich reactions that can be designed to form the pyrrolidinone skeleton. researchgate.net

For instance, a proline-catalyzed asymmetric Michael addition between a suitable enamine donor and an acceptor containing a nitrile or nitro group could generate a chiral intermediate. This intermediate could then be further elaborated through reduction and lactamization to form the desired chiral this compound. The stereochemistry of the final product is dictated by the catalyst used in the key bond-forming step. researchgate.net

Metal-based catalysts featuring chiral ligands are also employed. For example, rhodium- or iridium-catalyzed asymmetric hydrogenations can be used to stereoselectively reduce a prochiral precursor, establishing the desired stereocenter. acs.org

Green Chemistry Principles and Sustainable Synthesis Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com A higher atom economy signifies a more sustainable process with less waste generation. To illustrate this, a potential industrial synthesis route for 2-aminomethyl-pyrrolidine, a closely related compound, can be analyzed. google.com The synthesis proceeds in several steps, starting from 2-pyrrolidinone (B116388).

A key step in a reported synthesis involves the reaction of N-benzyl-2-pyrrolidone with dimethyl sulfate (B86663), sodium methoxide, and nitromethane (B149229) to form N-benzyl-2-nitromethylene-pyrrolidine. google.com

Reaction for Atom Economy Calculation: N-benzyl-2-pyrrolidone + Dimethyl sulfate + Sodium Methoxide + Nitromethane → N-benzyl-2-nitromethylene-pyrrolidine + Sodium methyl sulfate + Methanol + Water

The atom economy for this specific transformation can be calculated as follows:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 nih.gov

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| N-benzyl-2-pyrrolidone | C₁₁H₁₃NO | 175.23 | Reactant |

| Dimethyl sulfate | C₂H₆O₄S | 126.13 | Reactant |

| Sodium methoxide | CH₃NaO | 54.02 | Reactant |

| Nitromethane | CH₃NO₂ | 61.04 | Reactant |

| N-benzyl-2-nitromethylene-pyrrolidine | C₁₂H₁₄N₂O₂ | 218.25 | Desired Product |

Calculation:

Sum of MW of Reactants: 175.23 + 126.13 + 54.02 + 61.04 = 416.42 g/mol

MW of Desired Product: 218.25 g/mol

Atom Economy: (218.25 / 416.42) * 100 ≈ 52.4%

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. rsc.org Traditional syntheses of pyrrolidinone derivatives often employ dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny due to their toxicity. rsc.org

Research has focused on identifying greener, more sustainable alternatives. Dihydrolevoglucosenone (Cyrene™) and gamma-valerolactone (B192634) (GVL) have been identified as promising bio-based solvents that can replace NMP in some applications. ehu.esrsc.org These solvents are derived from renewable feedstocks and exhibit more favorable safety and environmental profiles. Even 2-pyrrolidinone itself is considered a greener alternative to more hazardous solvents due to its lower toxicity and biodegradability. nbinno.com

| Solvent | Boiling Point (°C) | Source | Key Sustainability Features |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | 153 | Petrochemical | Toxic (reprotoxic), high boiling point. |

| N-Methyl-2-pyrrolidone (NMP) | 202 | Petrochemical | Toxic (reprotoxic), high energy demand for removal. rsc.org |

| 2-Pyrrolidinone | 245 | Petrochemical | Lower toxicity than NMP/DMF, biodegradable. nbinno.com |

| Dihydrolevoglucosenone (Cyrene™) | 227 | Renewable (Cellulose) | Biodegradable, low toxicity, viable NMP replacement. rsc.org |

| Gamma-Valerolactone (GVL) | 207 | Renewable (Biomass) | Low toxicity, biodegradable, derived from lignocellulosic biomass. ehu.es |

| Ethanol (B145695) | 78 | Renewable (Biomass) | Low toxicity, biodegradable, widely available green solvent. rsc.org |

Optimizing reaction conditions is another cornerstone of sustainable synthesis. This involves using catalysts to lower reaction temperatures and pressures, thereby reducing energy consumption. The use of one-pot, multicomponent reactions not only improves atom economy but also reduces the number of unit operations (e.g., separations, purifications), which in turn saves energy and reduces solvent use. xjenza.orgmdpi.com For example, the synthesis of substituted 3-pyrrolin-2-ones has been demonstrated using a one-pot multicomponent reaction in ethanol, a green solvent, with citric acid as a biodegradable catalyst, often enhanced by ultrasound irradiation to shorten reaction times. rsc.orgvjol.info.vn

Chemical Reactivity and Derivatization Studies of 1 Aminomethyl 2 Pyrrolidinone Scaffolds

Organic Reaction Pathways and Functional Group Transformations

The reactivity of the 1-Aminomethyl-2-pyrrolidinone can be selectively directed towards either the exocyclic aminomethyl group or the endocyclic lactam ring, depending on the reaction conditions and reagents employed.

The primary amine of the aminomethyl group is a potent nucleophile and a weak base, making it the most reactive site on the molecule under many conditions. Its reactivity is characteristic of primary aliphatic amines and serves as a versatile handle for functionalization.

Acylation and Sulfonylation: The lone pair of electrons on the nitrogen atom readily attacks electrophilic carbonyl and sulfonyl centers. This reactivity is commonly exploited to form stable amide and sulfonamide linkages. For instance, in studies on the analogous compound 2-(aminomethyl)-1-ethylpyrrolidine (B195583), the primary amine is readily derivatized by reacting with aryl sulfonyl chlorides or 4-nitrobenzoic acid in the presence of a base like pyridine. researchgate.netresearchgate.net This forms the corresponding benzenesulfonamides and benzamides, respectively. researchgate.netresearchgate.net These reactions are fundamental for attaching a wide variety of substituents to the aminomethyl nitrogen.

Alkylation and Reductive Amination: The aminomethyl group can be alkylated using alkyl halides, although over-alkylation can be a challenge. A more controlled method for introducing substituents is reductive amination, where the amine reacts with an aldehyde or ketone to form a transient imine (or Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine.

Protecting Group Chemistry: Due to its high reactivity, the aminomethyl group is often protected during multi-step syntheses to prevent unwanted side reactions. A common strategy involves reacting the amine with Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to form a tert-butoxycarbonyl (Boc) carbamate. google.com This protecting group is stable under a variety of conditions but can be readily removed under acidic conditions, regenerating the primary amine for subsequent transformations.

The 2-pyrrolidinone (B116388) ring is a five-membered γ-lactam. While generally less reactive than the exocyclic primary amine, the amide bond within the ring can undergo several important transformations.

Hydrolysis (Ring-Opening): The cyclic amide bond can be cleaved through hydrolysis under either strong acidic or basic conditions. chemicalbook.comatamanchemicals.com This reaction, known as ring-opening, results in the formation of a γ-aminobutyric acid derivative. For N-substituted 2-pyrrolidones, this yields an N-substituted 4-aminobutanoic acid. atamanchemicals.comrsc.org The rate of hydrolysis is influenced by pH; for example, the base-catalyzed hydrolysis of N-(2-hydroxyacetyl)-2-pyrrolidone is second order with respect to hydroxide (B78521) concentration. researchgate.netlookchem.com This property is crucial as it dictates the stability of the ring system in different chemical environments.

Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, transforming the this compound into the corresponding 1-(aminomethyl)pyrrolidine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). rsc.org The complete reduction of the carbonyl removes the planarity of the amide bond and yields a more flexible, fully saturated pyrrolidine (B122466) ring.

Reactions at the α-Carbon: While the N-1 position is substituted, the carbon atom alpha to the carbonyl group (C-3 position) can potentially be deprotonated with a strong base to form an enolate, which can then react with electrophiles. However, this reactivity is less common compared to transformations at the aminomethyl group or the amide bond itself.

Advanced Derivatization Studies for Structure-Function Elucidation

The dual functionality of this compound makes it an excellent starting material for creating libraries of derivatives. This is particularly useful for developing analytical methods and for synthesizing compounds with specific biological or catalytic functions.

In analytical chemistry, particularly for chromatography, derivatization is a key strategy to enhance the detectability and separation of analytes. For chiral molecules like derivatives of this compound, derivatization with a chiral reagent can generate diastereomers that are separable on standard achiral columns.

Research on the closely related 2-(aminomethyl)-1-ethylpyrrolidine has demonstrated a robust pre-column derivatization method for its enantiomeric separation by High-Performance Liquid Chromatography (HPLC). researchgate.net The primary amine is reacted with various reagents to introduce a chromophore (a light-absorbing group) for UV detection and to create diastereomeric products. researchgate.netnih.gov Another approach involves using Boc anhydride (B1165640) as a derivatizing agent to introduce a UV-active group, facilitating detection by a standard UV-detector in an HPLC system. google.com

Below is a table summarizing derivatization agents used for the analytical separation of aminomethyl-pyrrolidine analogs.

| Derivatization Reagent Class | Specific Reagent Example | Purpose | Analytical Method | Reference |

| Carboxylic Acids | 4-Nitrobenzoic Acid | Introduces a strong chromophore; forms diastereomeric amides | Chiral HPLC-UV | researchgate.net |

| Aryl Sulfonyl Chlorides | Benzenesulfonyl chloride | Forms stable diastereomeric sulfonamides | Chiral HPLC-UV | researchgate.net |

| Aryl Sulfonyl Chlorides | Dansyl chloride | Introduces a fluorescent tag for enhanced sensitivity | HPLC-Fluorescence | nih.gov |

| Anhydrides | Di-tert-butyl dicarbonate (Boc) | Introduces a UV-active group for detection | HPLC-UV | google.com |

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.gov The aminomethyl group on the 1-position acts as a crucial anchor point for introducing diverse functional groups to explore structure-activity relationships (SAR).

By forming amide bonds, a multitude of carboxylic acids—bearing different aromatic, heterocyclic, or aliphatic groups—can be coupled to the this compound core. This approach has been used to synthesize libraries of pyrrolidine amide derivatives as potential inhibitors for enzymes like N-acylethanolamine acid amidase (NAAA), which is involved in inflammation and pain pathways. nih.gov Similarly, the synthesis of sulfonyl-containing pyrrolidone compounds has been explored for the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of anti-inflammatory drugs. google.com The ability to systematically modify the moiety attached to the aminomethyl group allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms for the transformations of this compound is essential for optimizing reaction conditions and predicting outcomes.

Mechanism of Amine Acylation: The acylation of the aminomethyl group follows the well-established nucleophilic acyl substitution mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (e.g., chloride) to yield the final stable amide product.

Mechanism of Lactam Hydrolysis: The hydrolysis of the pyrrolidinone ring also proceeds via a nucleophilic acyl substitution pathway, involving a tetrahedral intermediate. rsc.orgresearchgate.net

Base-Catalyzed: Under basic conditions, a hydroxide ion directly attacks the lactam carbonyl carbon. The resulting tetrahedral intermediate is then protonated (by water) on the nitrogen atom as the C-N bond cleaves, leading to the ring-opened carboxylate and amine.

Acid-Catalyzed: In acidic media, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. A proton transfer to the nitrogen atom in the subsequent tetrahedral intermediate facilitates the departure of the amine as a good leaving group, leading to the ring-opened carboxylic acid.

Mechanism of Lactam Reduction: The reduction of the lactam with a hydride reagent like LiAlH₄ involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon. The resulting intermediate coordinates to the aluminum species. A second hydride transfer or subsequent elimination and reduction steps lead to the final saturated pyrrolidine ring.

More complex transformations have also been investigated mechanistically for related N-substituted pyrrolidinones. For example, density functional theory (DFT) has been used to study the reaction of N-methyl-2-pyrrolidinone with carbon disulfide, revealing a two-step mechanism where the α-hydrogen atom plays a critical role. researchgate.net Such studies provide deep insight into the electronic factors governing the reactivity of the pyrrolidinone scaffold.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

The reaction mechanisms involving the this compound scaffold are primarily centered on the reactivity of the exocyclic primary amine. This group readily undergoes common amine reactions, such as N-acylation, sulfonylation, and alkylation. The elucidation of these reaction mechanisms often involves a combination of kinetic studies to determine reaction rates and spectroscopic analysis to identify transient species and final products.

A key reaction for this scaffold is N-acylation, which forms a stable amide bond. The mechanism of N-acylation is one of the most studied reactions in organic chemistry. It typically proceeds through a nucleophilic addition-elimination pathway. The amine nitrogen of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group to form the final amide product. Kinetic analyses of such reactions can be performed to determine rate constants and the influence of catalysts, solvents, and temperature on the reaction efficiency.

While specific kinetic studies on this compound are not widely published, computational methods like Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms of related pyrrolidinone structures. For instance, studies on the thermal reaction of N-methyl-2-pyrrolidinone with carbon disulfide have successfully mapped out reaction pathways, identified transition states and intermediates, and calculated kinetic parameters. researchgate.net This approach determines activation energies and rate-determining steps, providing deep insight into the reaction mechanism. researchgate.net A similar theoretical approach could be applied to model the reactivity of the aminomethyl group, predicting its behavior with various electrophiles.

Spectroscopic methods are indispensable for confirming the structures of reactants, intermediates, and products. Infrared (IR) spectroscopy is commonly used to monitor the progress of derivatization reactions. For example, in the synthesis of a related compound, 2-aminomethyl-1-ethylpyrrolidine, IR spectroscopy was used to confirm the identity of the final product. google.com The disappearance of the characteristic N-H stretching vibrations of the primary amine and the appearance of amide N-H and C=O stretching bands would provide clear evidence of a successful N-acylation reaction. Nuclear Magnetic Resonance (NMR) spectroscopy is also critical for detailed structural characterization of the resulting derivatives.

Intermediates Identification and Characterization in Synthetic Pathways

The synthesis of the this compound scaffold and its derivatives can proceed through several pathways, each characterized by specific, isolable intermediates. The identification and characterization of these intermediates are fundamental to understanding the reaction sequence and optimizing the synthesis.

One documented synthetic route to the core structure of (aminomethyl)pyrrolidines involves a multi-step process starting from 2-pyrrolidone. This pathway provides clear examples of identifiable intermediates. google.com The process involves the initial protection of the lactam nitrogen, followed by the introduction of the aminomethyl precursor group at the C3 position, and subsequent reduction.

A representative synthetic pathway identifying key intermediates is detailed below:

N-Benzylation: The synthesis begins with the reaction of 2-pyrrolidone with a benzylating agent (e.g., benzyl (B1604629) chloride) to form the intermediate N-benzyl-2-pyrrolidone . This step protects the nitrogen of the lactam ring. google.com

Introduction of a Nitro Group: The protected lactam is then reacted with reagents like a lower alkyl sulfate (B86663), an alkaline alcoholate, and nitromethane (B149229). This sequence leads to the formation of a second key intermediate, N-benzyl-2-nitromethylene-pyrrolidine . google.com

Reduction: The final step involves the reduction of the nitromethylene group. This can proceed through an intermediate, N-benzyl-2-aminomethyl-pyrrolidine , if a mild reduction is performed, which can be isolated. google.com Subsequent removal of the benzyl protecting group yields the aminomethyl-pyrrolidine scaffold. A direct, more powerful catalytic reduction of the nitromethylene intermediate can also yield the final product. google.com

The yields for each step highlight the efficiency of the pathway, as illustrated in the following table based on data from related syntheses.

| Step | Starting Material | Key Intermediate Formed | Reported Yield |

|---|---|---|---|

| 1 | 2-Pyrrolidone | N-benzyl-2-pyrrolidone | - |

| 2 | N-benzyl-2-pyrrolidone | N-benzyl-2-nitromethylene-pyrrolidone | 71% google.com |

| 3 | N-benzyl-2-nitromethylene-pyrrolidine | N-benzyl-2-aminomethyl-pyrrolidine | - |

Table 1: Intermediates and yields in a representative synthesis of the (aminomethyl)pyrrolidine scaffold. google.com

Another synthetic strategy for forming the pyrrolidin-2-one ring involves the reaction of donor-acceptor (DA) cyclopropanes with amines. mdpi.com In this mechanism, the reaction is initiated by the opening of the cyclopropane (B1198618) ring by a nucleophile, which forms a transient acyclic intermediate that subsequently undergoes cyclization to form the lactam ring. mdpi.com The characterization of such intermediates is crucial for confirming the proposed reaction mechanism.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Advanced Spectroscopic Analysis Methodologies

Spectroscopy is a cornerstone of chemical analysis, utilizing the interaction of electromagnetic radiation with matter to elucidate molecular structure and composition. For "1-Aminomethyl-2-pyrrolidinone," various spectroscopic methods are employed to gain a complete structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of "this compound," distinct signals are expected for the protons on the pyrrolidinone ring, the aminomethyl group, and the N-H protons of the primary amine and the lactam. The protons on the pyrrolidinone ring typically appear as complex multiplets due to spin-spin coupling. The chemical shifts provide information about the electronic environment of each proton. For the parent compound, 2-pyrrolidinone (B116388), protons are observed at specific chemical shifts, which serve as a reference. hmdb.ca For instance, the protons adjacent to the carbonyl group are shifted downfield compared to those adjacent to the nitrogen atom.

The ¹³C NMR spectrum provides complementary information, showing a distinct peak for each unique carbon atom. The carbonyl carbon of the lactam functional group is particularly characteristic, appearing significantly downfield (typically >170 ppm). The carbons of the pyrrolidinone ring and the aminomethyl group will have specific chemical shifts that confirm the carbon skeleton of the molecule. NMR data is fundamental for verifying the successful synthesis of the target compound and for ruling out isomeric impurities. rsc.org

Interactive Table: Predicted NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | ~3.2 - 3.5 | Multiplet | CH proton on the ring adjacent to N and CH₂NH₂ |

| ~2.8 - 3.1 | Multiplet | CH₂ protons of the aminomethyl group | |

| ~2.2 - 2.4 | Multiplet | CH₂ protons adjacent to C=O | |

| ~1.8 - 2.1 | Multiplet | Remaining CH₂ ring protons | |

| Variable | Broad Singlet | NH₂ and NH protons (exchangeable) | |

| ¹³C NMR | ~175 - 178 | - | C=O (Lactam carbonyl) |

| ~55 - 60 | - | CH carbon at position 2 | |

| ~45 - 50 | - | CH₂ carbon of aminomethyl group | |

| ~40 - 45 | - | CH₂ carbon adjacent to ring NH | |

| ~30 - 35 | - | CH₂ carbon adjacent to C=O | |

| ~20 - 25 | - | Remaining CH₂ ring carbon |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For "this compound," the molecular ion peak [M+H]⁺ would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to produce a series of product ions. The fragmentation pattern is often characteristic of the molecule's structure. For compounds containing a pyrrolidine (B122466) ring, a common fragmentation pathway is the loss of the entire pyrrolidine moiety or cleavage of the ring itself. wvu.eduwvu.edu The aminomethyl side chain can also undergo characteristic cleavages. For instance, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway for aliphatic amines. libretexts.org Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the atoms. wvu.edu

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Possible Fragment Identity | Neutral Loss |

| 115.08 | [M+H]⁺ | - |

| 85.06 | [M+H - CH₂NH]⁺ | Loss of methanimine |

| 84.08 | [M+H - NH₃ - H]⁺ | Loss of aminomethyl radical |

| 70.06 | [Pyrrolidine ring fragment]⁺ | Cleavage of the ring and side chain |

| 44.05 | [CH₂=NH₂]⁺ | Cleavage of the C-C bond next to the ring |

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a molecule.

The IR spectrum of "this compound" would show characteristic absorption bands. A strong, sharp absorption band around 1650-1700 cm⁻¹ is indicative of the C=O stretching vibration of the five-membered lactam (amide) ring. nist.govnist.gov The N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration of the amine is typically observed around 1600 cm⁻¹. The N-H stretch of the lactam itself is also found in the 3200-3400 cm⁻¹ region.

Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds can be more readily observed. The C-C and C-N bond vibrations within the pyrrolidine ring would be visible in the Raman spectrum.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | IR, Raman | 3300 - 3500 | Primary Amine (NH₂) |

| N-H Stretch | IR, Raman | 3200 - 3400 | Lactam (N-H) |

| C-H Stretch | IR, Raman | 2850 - 3000 | Aliphatic (CH, CH₂) |

| C=O Stretch | IR | 1650 - 1700 | Lactam (Amide) |

| N-H Bend | IR | 1590 - 1650 | Primary Amine (NH₂) |

| C-N Stretch | IR, Raman | 1000 - 1250 | Amine, Lactam |

Chromatographic and High-Resolution Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For "this compound," chromatographic methods are vital for assessing its purity and for separating its stereoisomers.

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful tools for determining the purity of a chemical substance. The choice between them often depends on the compound's volatility and thermal stability.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. "this compound" may be amenable to GC analysis, potentially after derivatization to increase its volatility. A flame ionization detector (FID) is commonly used for organic compounds, while a nitrogen-phosphorus detector (NPD) would offer higher selectivity and sensitivity for this nitrogen-containing molecule. shimadzu.comchromatographyonline.com Purity is assessed by observing a single major peak, with any minor peaks representing impurities.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is highly versatile and is often the method of choice for non-volatile or thermally sensitive compounds. For purity assessment of "this compound," a reversed-phase HPLC method using a C18 column is a common starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. fda.gov Detection is commonly performed using a UV detector (as the amide chromophore absorbs UV light) or coupled with a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. researchgate.net

"this compound" possesses a chiral center at the C2 position of the pyrrolidinone ring, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often have different biological activities, their separation is crucial.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For chiral amines and related structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. mdpi.comnih.gov Columns like Chiralcel® and Lux® are frequently employed. The separation is typically carried out in one of two modes:

Normal-phase mode: Using a non-polar mobile phase, such as a mixture of n-hexane and an alcohol (e.g., ethanol (B145695) or isopropanol). researchgate.net

Polar organic mode: Using polar organic solvents like ethanol, methanol, or acetonitrile as the mobile phase. nih.gov

The selection of the specific CSP and mobile phase composition is critical for achieving baseline separation of the two enantiomers, allowing for their individual quantification and the determination of enantiomeric excess (ee). mdpi.com

Development of Novel Analytical Protocols for Quantitative and Qualitative Analysis

The unique chemical structure of this compound, featuring a primary amine and a lactam ring, necessitates the development of tailored analytical methods to achieve accurate and reliable results. Researchers have focused on chromatographic techniques, often coupled with mass spectrometry, to overcome challenges such as the compound's polarity and lack of a strong chromophore for UV-Vis detection.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. ijrpr.com The development of novel HPLC protocols often involves pre-column derivatization to enhance detectability and improve chromatographic separation. researchgate.net

A significant area of development is in chiral separations, which are essential for distinguishing between the enantiomers of chiral molecules. For compounds structurally similar to this compound, such as 2-(aminomethyl)-1-ethylpyrrolidine (B195583), methods involving pre-column derivatization with agents like 4-nitrobenzoic acid have been successfully employed. researchgate.netresearchgate.net This approach introduces a chromophore into the molecule, facilitating UV detection, and allows for the separation of the resulting diastereomers on a chiral stationary phase (CSP), such as a Chiralcel OD-H column. researchgate.net The optimization of mobile phase composition, including the type and concentration of the organic modifier and additive, is critical for achieving baseline separation. researchgate.net

For quantitative analysis, hydrophilic interaction liquid chromatography (HILIC) has emerged as a powerful technique for polar compounds. A novel HILIC-based method could be developed for this compound, likely employing a polar stationary phase and a mobile phase with a high percentage of an organic solvent like acetonitrile and a small amount of aqueous buffer.

A hypothetical validation summary for a newly developed HPLC-UV method following derivatization is presented in Table 1. Such validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. researchgate.net

Table 1: Hypothetical Validation Parameters for a Novel HPLC-UV Method for this compound

| Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

| Specificity | No interference from blank and placebo |

| Robustness | Unaffected by minor changes in flow rate and mobile phase composition |

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas chromatography (GC) is a valuable technique for the analysis of volatile compounds. iu.edu Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. Therefore, the development of GC-based protocols invariably involves a derivatization step to increase the compound's volatility and thermal stability. sigmaaldrich.com

Common derivatization reagents for primary amines include silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). iu.edu These reagents react with the active hydrogen of the primary amine to form a less polar and more volatile derivative that is amenable to GC analysis. jfda-online.com

A novel GC-MS protocol would involve optimizing the derivatization reaction conditions (e.g., temperature, time, and reagent concentration) and the GC parameters (e.g., temperature program, carrier gas flow rate, and column type). The mass spectrometer provides sensitive detection and structural information, which is invaluable for qualitative analysis. The fragmentation pattern of the derivatized this compound in the mass spectrum would be characteristic and could be used for its unambiguous identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of compounds in complex matrices. researchgate.net The development of a novel LC-MS/MS method for this compound would offer significant advantages in terms of sensitivity and specificity, often eliminating the need for derivatization. nih.gov

For such a method, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase C18 column with an aqueous-organic mobile phase containing a small amount of a modifying agent like formic acid or ammonium (B1175870) formate (B1220265) would likely be employed to achieve good retention and peak shape. nih.gov The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. nih.gov

The development and validation of such a method would involve optimizing the chromatographic conditions and the mass spectrometric parameters (e.g., ionization source parameters and collision energies). researchgate.net A summary of plausible validation results for a novel LC-MS/MS method is presented in Table 2.

Table 2: Plausible Validation Summary for a Novel LC-MS/MS Method for this compound

| Parameter | Result |

| Linearity (Concentration Range) | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 95.7% - 104.5% |

| Precision (% RSD) | < 5.0% |

| Matrix Effect | Minimal ion suppression/enhancement |

| Recovery | > 90% |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure, stability, and reactivity of molecules. These methods allow for a detailed analysis of molecular orbitals and the prediction of reaction pathways.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecular systems. High-level ab initio quantum chemical calculations have been performed on the parent 2-pyrrolidinone (B116388) structure to determine its most stable molecular geometry and thermodynamic properties. researchgate.net Studies typically employ hybrid functionals like B3LYP with various basis sets, such as 6-31G(d) and 6-311+G(3df,2p), to achieve a balance between accuracy and computational cost. researchgate.net

For 1-Aminomethyl-2-pyrrolidinone, DFT calculations would focus on optimizing the molecular geometry to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. The calculations also yield important energetic data, including the enthalpy of formation, which can be computed using composite methods like G3(MP2)//B3LYP. researchgate.net Furthermore, DFT is used to study intermolecular interactions, such as the hydrogen bonding patterns in dimers of 2-pyrrolidinone, elucidating their geometry, interaction energies, and thermodynamic parameters. acs.org Computational studies on binary mixtures, for instance between 2-pyrrolidinone and 2-ethoxyethanol, use DFT to calculate properties like free energy and dipole moment to understand intermolecular interactions. tandfonline.com

Table 1: Representative DFT-Calculated Properties for Pyrrolidinone Structures

| Property | Method/Basis Set | Calculated Value | Reference |

| Enthalpy of Formation (2-pyrrolidinone) | G3(MP2)//B3LYP | -230.1 ± 4.2 kJ/mol | researchgate.net |

| Dipole Moment (2-pyrrolidinone monomer) | B3LYP/aug-cc-pVTZ | 3.82 Debye | acs.org |

| H-Bond Interaction Energy (2-pyrrolidinone dimer) | B3LYP/6-311++G(d,p) | -62.13 kJ/mol | acs.org |

| Free Energy (2-pyrrolidinone + 2-EE complex) | B3LYP/6-311G+(d,p) | -847.20 Hartree | tandfonline.com |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. tandfonline.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). tandfonline.combeilstein-journals.org The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. tandfonline.com

For pyrrolidinone derivatives, DFT calculations are used to determine the energies of these frontier orbitals. beilstein-journals.org In this compound, the HOMO is expected to have significant contributions from the lone pair of electrons on the nitrogen atom of the aminomethyl group, making it a primary site for nucleophilic attack. The LUMO is likely centered around the carbonyl group (C=O) of the lactam ring, which acts as the electrophilic site. Molecular orbital analysis has been used to understand reaction mechanisms, such as in the ruthenium-catalyzed hydroamidation of alkynes with 2-pyrrolidinone, where the HOMO-LUMO symmetry dictates the approach of the nucleophile. rsc.org

Table 2: Calculated FMO Properties for 2-Pyrrolidinone and Related Compounds

| Compound/Complex | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-Pyrrolidinone | -7.03 | 1.34 | 8.37 | tandfonline.com |

| 2-EE + 2-Pyrrolidinone Complex | -6.92 | 1.15 | 8.07 | tandfonline.com |

| Phenyl-pyrrolidinone-fused azaborine (PFA 1) | -5.73 | -1.78 | 3.95 | nih.gov |

| 4-(1-methylamino)ethylidene-pyrrolidine-2,3-dione (5a) | -6.31 | -1.96 | 4.35 | beilstein-journals.org |

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. By calculating the energy of the transition state, the activation energy barrier for a reaction can be determined, providing insights into the reaction kinetics and mechanism.

DFT studies have been successfully applied to elucidate complex reaction pathways involving the pyrrolidinone scaffold. For example, the entire catalytic cycle for the hydroamidation of 1-hexyne (B1330390) with 2-pyrrolidinone was modeled, identifying key steps such as oxidative addition, alkyne insertion, and reductive elimination. rsc.org This type of analysis helps explain experimental observations, such as stereoselectivity. rsc.org Similarly, DFT has been used to investigate the pathways for the oxidation of related organic molecules and to study cycloaddition reactions involving 2-pyrrolidinone. bohrium.comccspublishing.org.cn For this compound, this approach could be used to predict the outcomes of reactions such as N-acylation or N-alkylation at the primary amine, or reactions involving the lactam ring.

Molecular Modeling and Simulation

While quantum calculations focus on the electronic details of molecules, molecular modeling and simulation techniques are used to study the behavior of larger systems and longer timescales, including conformational dynamics and interactions with other molecules.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. This compound has several degrees of conformational freedom, including the puckering of the five-membered pyrrolidinone ring and rotation around the single bonds of the aminomethyl side chain.

Computational conformational analysis is used to identify the stable, low-energy conformers of such molecules. researchgate.net For the pyrrolidine (B122466) ring, two predominant puckered "envelope" conformations, C(γ)-exo and C(γ)-endo, are known. The preferred conformation can be influenced by substituents. A rigorous conformational search, often using a combination of molecular mechanics and higher-level quantum calculations, is necessary to locate all relevant minima on the potential energy surface. researchgate.net For pyrrolidinone derivatives, these computational predictions can be validated by comparison with experimental data from NMR spectroscopy. uoa.grmdpi.com

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a molecule in its environment, such as in solution or bound to a biological target like a protein receptor.

For derivatives of 2-pyrrolidinone, MD simulations have been employed to understand their interactions in a biological context. For example, simulations can reveal the stability of a ligand-receptor complex, identify key intermolecular interactions like hydrogen bonds, and characterize the conformational changes that occur upon binding. This approach has been used to gain insight into the binding of novel fullerene inhibitors to HIV-1 protease and to analyze potent cannabinoid ligands. These simulations help rationalize the structure-activity relationships of bioactive molecules and guide the design of new therapeutic agents.

Structure-Energy Relationship (SER) Analyses

Structure-Energy Relationship (SER) analyses investigate how a molecule's three-dimensional structure correlates with its potential energy, stability, and interaction energies with other molecules. For pyrrolidinone derivatives, these studies are crucial for understanding conformational preferences and their influence on biological activity.

Conformational Analysis and Energy Minima: The pyrrolidinone ring is not planar and can adopt several puckered conformations, often described as "envelope" or "twist" forms. The position and orientation of substituents, such as the aminomethyl group at position C2 and any substituent on the amide nitrogen (N1), significantly influence the molecule's preferred low-energy conformation. Theoretical studies on N-substituted pyrrolidine derivatives have shown that the interplay between the ring pucker and the substituent's orientation is key to determining the global energy minimum. researchgate.netacs.org The comparison of computed and experimental NMR chemical shifts is a common strategy to validate the calculated minimum-energy conformers. researchgate.net

The table below summarizes the key aspects of SER analyses relevant to the this compound structure based on studies of its analogues.

| Structural Feature | Influence on Energy / Stability | Computational Assessment Method |

| Pyrrolidinone Ring Pucker | Determines the lowest energy conformation (e.g., envelope vs. twist). | Conformational Search, Geometry Optimization (DFT, ab initio) |

| Aminomethyl Group Orientation | Affects intramolecular interactions and steric hindrance, influencing overall stability. | Potential Energy Surface (PES) Scanning |

| N1-Substituent | Can alter the electronic properties and conformational preference of the entire molecule. | Geometry Optimization, Rotational Barrier Calculation |

| Interaction with Biological Targets | The spatial arrangement of functional groups dictates binding affinity and specificity. | Molecular Docking, Free Energy Calculations (ΔG) |

Prediction of Reactivity, Stability, and Spectroscopic Parameters

Computational quantum chemistry methods are powerful tools for predicting a wide range of molecular properties. Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), is a widely applied method for studying pyrrolidinone derivatives and other heterocyclic compounds. nih.govresearchgate.net

Reactivity and Stability Prediction: A molecule's chemical reactivity can be predicted by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

EHOMO is related to the molecule's ability to donate electrons (nucleophilicity).

ELUMO indicates its ability to accept electrons (electrophilicity).

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. nih.gov

Global reactivity descriptors, derived from these orbital energies, can further quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Thermodynamic properties such as the heat of formation, entropy, and Gibbs free energy can also be calculated to provide a quantitative measure of the molecule's stability. mdpi.com

Prediction of Spectroscopic Parameters: Theoretical calculations are instrumental in interpreting and predicting experimental spectra.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with high accuracy after geometry optimization. Comparing calculated shifts with experimental data helps confirm the proposed structure and assign signals, especially for complex molecules. researchgate.netrsc.org

Vibrational Spectroscopy (FTIR and Raman): Harmonic frequency calculations can predict the vibrational modes of a molecule. researchgate.net These theoretical frequencies are often scaled to correct for anharmonicity and computational approximations, allowing for a detailed assignment of the experimental infrared and Raman spectra. nih.gov This is particularly useful for identifying characteristic vibrations of the lactam carbonyl group (C=O) and the amine (N-H) bonds. ekb.eg

The following table provides examples of parameters that can be predicted for this compound using established computational methods.

| Parameter Type | Specific Parameter | Significance | Typical Computational Method |

| Electronic Properties | EHOMO, ELUMO, HOMO-LUMO Gap | Predicts chemical reactivity, electron-donating/accepting ability. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Global Reactivity | Hardness (η), Electronegativity (χ), Electrophilicity (ω) | Quantifies overall reactivity and stability. | Derived from HOMO/LUMO energies |

| Thermodynamic Stability | Gibbs Free Energy of Formation (ΔGf) | Indicates the thermodynamic stability of the molecule. | Frequency Calculations (DFT, MP2) |

| Spectroscopic Data | ¹H & ¹³C NMR Chemical Shifts | Aids in structure elucidation and confirmation. | GIAO, CSGT (within DFT framework) |

| Spectroscopic Data | IR & Raman Vibrational Frequencies | Allows for assignment of experimental vibrational spectra. | Frequency Calculations (DFT, HF) |

Applications in Chemical Sciences

Catalysis and Organocatalysis

The pyrrolidine (B122466) ring is a privileged structural motif in catalysis, and derivatives of 1-aminomethyl-2-pyrrolidinone have been extensively explored as both organocatalysts and as ligands for transition metal-catalyzed reactions. The inherent chirality and the presence of multiple functional groups allow for the creation of highly effective and selective catalytic systems.

Chiral pyrrolidines have taken a leading role as organocatalysts, capable of promoting a variety of chemical transformations in an enantioselective manner, often with the environmental benefit of avoiding the use of metals. nih.gov The five-membered secondary amine structure of chiral pyrrolidines has proven to be a privileged scaffold for activating carbonyl substrates. nih.gov The development of small molecule chiral organocatalysts has garnered significant attention within the field of asymmetric synthesis. doi.org

Derivatives of this compound are key components in a range of bifunctional organocatalysts. For instance, novel ((S)-pyrrolidin-2-yl)methyl phenylcarbamates have been synthesized and successfully employed as efficient organocatalysts for the asymmetric Michael addition of ketones to nitroolefins. doi.org These reactions have yielded Michael adducts in high yields (up to 96%) and with excellent stereoselectivity (enantiomeric excess up to >99% and diastereomeric ratio up to >99:1) without the need for any additives. doi.org

Furthermore, pyrrolidine-based organocatalysts featuring other functional groups such as chiral sulfonamides, diaryl prolinols, amides, triazoles, tetrazoles, and amine thioureas have demonstrated their utility in catalyzing a variety of asymmetric transformations. doi.org A series of pyrrolidine-based chiral pyridinium ionic liquids have been prepared from commercially available (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine. nih.gov These catalysts have been shown to be effective in various asymmetric reactions.

The following table summarizes the performance of a selected pyrrolidine-carbamate based organocatalyst in the asymmetric Michael addition of cyclohexanone to various nitroolefins.

| Entry | Nitroolefin | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (%) |

| 1 | β-Nitrostyrene | 95 | >99:1 | >99 |

| 2 | 4-Chloro-β-nitrostyrene | 96 | >99:1 | >99 |

| 3 | 4-Methyl-β-nitrostyrene | 92 | 98:2 | 98 |

| 4 | 2-Methoxy-β-nitrostyrene | 90 | 97:3 | 97 |

| 5 | 2-Nitro-β-nitrostyrene | 88 | 95:5 | 96 |

Table 1: Asymmetric Michael addition of cyclohexanone to nitroolefins catalyzed by a ((S)-pyrrolidin-2-yl)methyl phenylcarbamate organocatalyst.

The pyrrolidinone scaffold is not only a cornerstone of organocatalysis but also serves as a versatile platform for the design of ligands for transition metal catalysis. nih.gov The ability to introduce various substituents on the pyrrolidine ring allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which in turn influences the activity and selectivity of the metal catalyst.

For example, a new generation of chiral gold(I) catalysts has been developed based on variations of complexes with JohnPhos-type ligands featuring a remote C2-symmetric 2,5-diarylpyrrolidine. chemrxiv.org These catalysts have demonstrated high enantioselectivities in various cyclizations of 1,6-arylenynes. chemrxiv.org The chiral pyrrolidine unit plays a crucial role in creating a well-defined chiral pocket around the metal center, enabling stereocontrol during the catalytic cycle. chemrxiv.org

In another application, Cu-pyrrolidone/spherical activated carbon (SAC) catalysts have been prepared and evaluated for acetylene hydrochlorination. researchgate.net Among various pyrrolidone ligands, 1-methyl-2-pyrrolidinone (NMP) was found to be the most effective in improving the activity and stability of the copper catalyst. researchgate.net

The following table presents data on the performance of different chiral gold(I) catalysts with pyrrolidine-containing ligands in a specific cyclization reaction.

| Catalyst | Ligand Type | Yield (%) | Enantiomeric Ratio |

| Au-1 | JohnPhos-type with 2,5-diarylpyrrolidine | 95 | 95:5 |

| Au-2 | NHC with 2,5-diarylpyrrolidine | 92 | 89:11 |

| Au-3 | Biphenyl-based phosphine with pyrrolidine | 85 | 55:45 |

Table 2: Performance of chiral gold(I) catalysts in a 1,6-enyne cyclization.

Furthermore, transition metal-catalyzed aminocarbonylation reactions, which are used to prepare amides, often employ ligands that can be derived from or incorporate pyrrolidinone structures to enhance catalyst performance and selectivity. doi.orgnih.gov The design of these ligands is crucial for controlling the regioselectivity and efficiency of the carbonylation process. doi.org

Scaffold for Advanced Heterocyclic Synthesis

The pyrrolidinone ring is a fundamental scaffold in organic synthesis, serving as a versatile starting point for the construction of more complex heterocyclic architectures. Its inherent structural features and the ease of functionalization make it an invaluable tool for medicinal chemists and synthetic organic chemists.

The five-membered pyrrolidine ring is a widely utilized nitrogen heterocycle in medicinal chemistry for the development of therapeutic agents. nih.gov Its non-planar, sp3-hybridized nature allows for a thorough exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional complexity of a molecule. nih.gov The pyrrolidine scaffold is a key building block in the synthesis of a wide array of biologically active natural and synthetic compounds. nih.gov

In organic synthesis, building blocks are essential intermediates with defined functional groups that facilitate the stepwise construction of target molecules. Pyrrolidine derivatives, including those derived from this compound, are important building blocks for numerous drugs and play a significant role in drug discovery and synthesis. For instance, polysubstituted pyrroles, which can be synthesized from pyrrolidine precursors, are an important class of heterocycles with diverse pharmacological activities and are useful building blocks in the synthesis of natural products. nih.gov

The synthesis of complex biomolecules often relies on the assembly of simpler biochemical building blocks. idw-online.de In a similar vein, the pyrrolidinone structure provides a robust framework upon which intricate molecular architectures can be assembled.

The pyrrolidine ring acts as an important precursor for a vast range of natural compounds, including vitamins, hormones, and alkaloids, as well as synthetic drugs. mdpi.com The stereoselective synthesis of pyrrolidine derivatives is often achieved by starting with a pre-existing pyrrolidine ring, such as that found in proline, and modifying it to obtain the desired target molecule. mdpi.comnih.gov

For example, (S)-prolinol, which can be derived from proline, is a starting compound for the synthesis of numerous drugs. mdpi.com Similarly, derivatives of this compound can serve as precursors for a variety of complex heterocyclic systems. The synthesis of diverse pyrrolidine structures can be achieved through various synthetic strategies, including intramolecular amination of organoboronates and the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720). organic-chemistry.org

A notable application is in the synthesis of pyrrolizine-based triheterocycles, which can be obtained through organocatalytic asymmetric cascade aza-Michael–aldol (B89426) reactions. researchgate.net These complex molecules, containing multiple stereogenic centers, are constructed upon a pyrrolidine-containing framework.

The following table illustrates the use of a pyrrolidine derivative as a precursor in the synthesis of different classes of compounds.

| Precursor | Reaction Type | Resulting Architecture |

| (S)-prolinol | Condensation | Avanafil (drug) |

| N-protected proline | Alkylation/Amidation | Daclatasvir (drug) |

| This compound derivative | Asymmetric Michael Addition | Chiral γ-nitrocarbonyl compounds |

| Pyrrolidine-2-carboxamide | Reduction | (S)-pyrrolidin-2-ylmethanamine |

Table 3: Examples of pyrrolidine derivatives as precursors in synthesis.

Polymer Chemistry Research of Pyrrolidinone Scaffolds

The pyrrolidone functional group is a valuable component in polymer chemistry due to the unique properties it imparts to the resulting polymers. These properties include aqueous and organic solvent solubility, high complexation ability, and biocompatibility, making them suitable for a wide range of applications. dur.ac.uk

The development of polymers containing the pyrrolidone moiety is an active area of research. dur.ac.uk Two main approaches are employed: a "bottom-up" approach involving the synthesis of novel pyrrolidone-containing monomers, and a "top-down" approach that involves the functionalization of commercially available polymer precursors. dur.ac.uk

Research in this area has led to the synthesis and characterization of various novel pyrrolidone-containing homopolymers and copolymers. dur.ac.uk For example, monomers such as 1-(2-(oxiran-2-ylmethoxy) ethyl) pyrrolidin-2-one (glycidyl ethylpyrrolidone, GEP) have been synthesized and polymerized. dur.ac.uk Furthermore, GEP has been successfully used in the post-polymerization modification of commercial polymers like poly(epichlorohydrin) and poly(butadiene). dur.ac.uk

The incorporation of pyrrolidone units into porous polymer microspheres is another area of interest. mdpi.com This can be achieved either through the direct copolymerization of N-vinyl-2-pyrrolidone (NVP) with a crosslinker like ethylene (B1197577) glycol dimethacrylate (EGDMA) or by the post-polymerization modification of reactive polymers such as poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate). mdpi.com The introduction of pyrrolidone functionalities can enhance the polarity and chemical reactivity of the polymer matrix, improving its performance in applications like chromatography and specific sorption. mdpi.com

The following table provides a summary of different approaches to incorporating pyrrolidinone scaffolds into polymers.

| Approach | Monomer/Precursor | Polymerization/Modification Method | Resulting Polymer Type |

| Bottom-up | Glycidyl ethylpyrrolidone (GEP) | Anionic ring-opening polymerization | Homopolymer/Copolymer |

| Bottom-up | 4-vinylbenzyloxy ethyl pyrrolidone | Free-radical polymerization | Homopolymer/Copolymer |

| Top-down | Poly(epichlorohydrin) | Post-polymerization modification with GEP | Functionalized polymer |

| Direct Synthesis | N-vinyl-2-pyrrolidone (NVP) | Copolymerization with EGDMA | Porous microspheres |

| Chemical Modification | Poly(GMA-co-EGDMA) | Reaction with pyrrolidone | Functionalized porous microspheres |

Table 4: Methods for the preparation of polymers containing pyrrolidinone scaffolds.

Biological and Medicinal Chemistry Research Applications in Vitro Focus

Structure-Activity Relationship (SAR) Studies of Pyrrolidinone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For pyrrolidinone derivatives, SAR exploration is a key strategy to optimize potency, selectivity, and pharmacokinetic properties.

The rational design of pyrrolidinone derivatives often begins with a known biologically active molecule or a specific biological target. For instance, the pyrrolidinone ring has been incorporated into larger molecules to act as a specific pharmacophore, enhancing interactions with target proteins. nih.gov A common synthetic starting point for these derivatives is the lactamization of γ-aminobutyric acid precursors or the modification of existing pyrrolidinone rings, such as converting γ-butyrolactone (GBL) to 1-aminopyrrolidine-2-one by reacting it with hydrazine (B178648) hydrate. researchgate.net